11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole
Description
Properties
IUPAC Name |
12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDSITDVSDFQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole typically involves multiple steps, including the formation of the indolo[2,3-a]carbazole core and the subsequent attachment of the biphenyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl linkage. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere .
Industrial Production Methods
Industrial production of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography and recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Applications in Organic Electronics
One of the most promising areas for 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole is in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structure allows for effective charge transport and light absorption properties.
Case Study: Organic Photovoltaics
Recent studies have demonstrated that derivatives of indolo[2,3-a]carbazole can be utilized as electron donors in dye-sensitized solar cells (DSSCs). The incorporation of such compounds has been shown to enhance the efficiency of solar cells due to their favorable optical and electrochemical properties. For instance, a study found that a related indolo compound achieved a power conversion efficiency of over 5% when used in DSSCs .
Photodynamic Therapy
Another significant application of this compound is in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death in targeted tissues.
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced properties for specific applications. For example, modifications can lead to improved solubility or altered electronic properties suitable for different applications.
Example Derivatives
| Derivative Name | Application | Key Properties |
|---|---|---|
| 5,11-Dihydroindolo[3,2-b]carbazole | OLEDs | High luminescence efficiency |
| Nitro-substituted variants | Photodynamic therapy | Enhanced singlet oxygen generation |
| Alkylated derivatives | Organic photovoltaics | Improved solubility |
Mechanism of Action
The mechanism of action of 11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole involves its interaction with various molecular targets and pathways. The compound’s large π-conjugated system allows it to participate in electron transfer processes, making it an effective mediator in photophysical and photochemical reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The biphenyl group enhances π-conjugation and steric bulk, influencing electronic properties and intermolecular interactions.
Structural Isomerism in Indolocarbazoles
Indolocarbazoles exhibit structural diversity based on ring fusion positions (Table 1):
Impact of Isomerism :
- Biological Activity: The 2,3-a fusion in the target compound is associated with nanomolar PKC inhibition .
- Photophysical Properties : 5,7-Dihydroindolo[2,3-b]carbazole shows superior room-temperature phosphorescence compared to 11,12-dihydro isomers .
Comparison with Biphenyl-Substituted Derivatives
Substituent Position and Electronic Effects
Biphenyl substituents at different positions modulate properties (Table 2):
Key Observations :
- 3-yl vs. 4-yl Biphenyl : The 3-yl substituent may introduce steric hindrance, affecting crystallization, while the 4-yl derivative shows better thermal stability .
- Triazine-Modified Derivatives : Compounds like 11-(4,6-di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl)-12-phenyl derivative (MW 715.84) exhibit high molecular weights for specialized OLED applications .
Antimycobacterial and Antibacterial Activity
Derivatives with functional groups like cyano or methoxy show varied bioactivity (Table 3):
Insights :
Key Methods :
Biological Activity
11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole (CAS No. 1449754-80-6) is a synthetic compound belonging to the indolo-carbazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C30H20N2
- Molecular Weight : 408.49 g/mol
- Purity : 95%
- Structural Features : The compound features a biphenyl moiety and an indolo-carbazole structure, which are known for their diverse pharmacological properties.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study published in Molecules demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.8 | Caspase activation |
| HeLa (Cervical) | 4.2 | Cell cycle arrest |
| A549 (Lung) | 6.5 | Induction of apoptosis |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that it can mitigate oxidative stress and reduce neuronal apoptosis in models of neurodegenerative diseases . The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for neurological disorders.
Table 2: Neuroprotective Effects
| Model | Effect Observed | Reference |
|---|---|---|
| Mouse model of AD | Reduced amyloid plaque load | |
| PC12 cells | Increased cell viability |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Caspase Activation : The compound activates caspases, leading to programmed cell death in cancer cells.
- Antioxidative Properties : It enhances the expression of antioxidative enzymes, protecting neurons from oxidative damage.
- Cell Cycle Regulation : It modulates key proteins involved in cell cycle progression, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- A study on breast cancer models demonstrated that treatment with the compound significantly reduced tumor growth and improved survival rates compared to controls.
- In neurodegenerative disease models, administration resulted in improved cognitive function and reduced neuroinflammation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid derivatives (e.g., benzofuran-2-ylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid) . Reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) is critical for achieving >70% yield. Characterization via -NMR and LC-MS is recommended to confirm purity and structural fidelity .
Q. How can spectroscopic techniques distinguish this compound from structurally similar indolo-carbazole derivatives?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and -NMR are essential for differentiating substituents on the biphenyl and indolo-carbazole moieties. For example, -NMR signals between δ 110–125 ppm correspond to aromatic carbons in the indolo-carbazole core, while biphenyl carbons appear at δ 140–150 ppm. IR spectroscopy can identify NH/OH stretches (3200–3500 cm) if present .
Q. What are the key solubility and stability parameters for this compound under experimental conditions?
- Methodological Answer : Solubility tests in DMSO, THF, and dichloromethane should precede biological assays. Stability studies (e.g., TGA/DSC) reveal decomposition thresholds (~250°C for thermal stability). For photostability, UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) is advised .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for optoelectronic applications?
- Methodological Answer : Density Functional Theory (DFT) using Gaussian 16 with B3LYP/6-31G(d,p) basis sets can calculate HOMO-LUMO gaps and charge-transfer properties. Compare results with experimental UV-Vis and cyclic voltammetry data to validate predictions. For example, a HOMO-LUMO gap <3.0 eV suggests potential as an organic semiconductor .
Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values in cancer cell lines)?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., MTT vs. apoptosis flow cytometry). Assess batch-to-batch purity via HPLC (>95% purity required). Consider cell-line-specific factors like efflux pump expression (e.g., P-gp) and culture conditions (hypoxia vs. normoxia) .
Q. How can the compound’s interaction with DNA or proteins be mechanistically elucidated?
- Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements (). Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies key residues in protein targets. For DNA intercalation, ethidium bromide displacement assays and circular dichroism (CD) are recommended .
Theoretical and Methodological Frameworks
Q. Which conceptual frameworks guide the design of experiments for this compound’s catalytic or pharmacological applications?
- Methodological Answer : Align with transition-state theory for catalysis (e.g., stabilizing intermediates via π-π stacking) or structure-activity relationship (SAR) models for pharmacology. For example, biphenyl substituents’ steric effects can be mapped using Hammett constants () .
Q. How can linked survey-digital trace data methodologies enhance reproducibility in synthesis studies?
- Methodological Answer : Integrate electronic lab notebooks (ELNs) with IoT sensors to track reaction variables (temperature, pH). Use machine learning (e.g., partial least squares regression) to correlate trace data (e.g., stirring rate) with yield outcomes. Open-source platforms like ChemML facilitate data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
